(Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione typically involves the condensation of a thiazolidinedione derivative with a piperidine-containing aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies may focus on its interactions with biological targets and its potential therapeutic effects.
Medicine
In medicine, thiazolidinedione derivatives are known for their antidiabetic properties. While specific data on this compound is limited, similar compounds have been investigated for their ability to modulate insulin sensitivity and glucose metabolism.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione would depend on its specific biological target. Generally, thiazolidinediones act by binding to peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of glucose and lipid metabolism. The binding of the compound to these receptors can modulate gene expression and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A well-known thiazolidinedione used as an antidiabetic drug.
Pioglitazone: Another thiazolidinedione with similar antidiabetic properties.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
(Z)-5-(2-oxo-2-(piperidin-1-yl)ethylidene)thiazolidine-2,4-dione is unique due to the presence of the piperidine moiety, which may confer different biological activities compared to other thiazolidinediones. This structural difference could lead to variations in its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
(5Z)-5-(2-oxo-2-piperidin-1-ylethylidene)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-8(12-4-2-1-3-5-12)6-7-9(14)11-10(15)16-7/h6H,1-5H2,(H,11,14,15)/b7-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COROSRIPUHRTOW-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=C2C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C\2/C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.